molecular formula C13H12BrNO2 B1332460 6-Bromo-2-isopropylquinoline-4-carboxylic acid CAS No. 401624-46-2

6-Bromo-2-isopropylquinoline-4-carboxylic acid

Cat. No.: B1332460
CAS No.: 401624-46-2
M. Wt: 294.14 g/mol
InChI Key: QUBDAOYYNVYIBJ-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropylquinoline-4-carboxylic acid is a quinoline derivative with a bromine atom at the 6th position, an isopropyl group at the 2nd position, and a carboxylic acid group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-isopropylquinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-isopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Quinoline derivatives with substituted functional groups at the 6th position.

Scientific Research Applications

6-Bromo-2-isopropylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-isopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline-4-carboxylic acid: Lacks the isopropyl group at the 2nd position.

    2-Isopropylquinoline-4-carboxylic acid: Lacks the bromine atom at the 6th position.

    Quinoline-4-carboxylic acid: Lacks both the bromine atom and the isopropyl group.

Uniqueness

6-Bromo-2-isopropylquinoline-4-carboxylic acid is unique due to the presence of both the bromine atom and the isopropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

6-bromo-2-propan-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBDAOYYNVYIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353791
Record name 6-bromo-2-isopropylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401624-46-2
Record name 6-bromo-2-isopropylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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